molecular formula C14H20N4O4S B2520376 N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392247-19-7

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2520376
CAS RN: 392247-19-7
M. Wt: 340.4
InChI Key: JVUKYHZOCTWVMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can be found in various chemical databases . The compound has the molecular formula C14H20N4O4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can be found in chemical databases . For more detailed information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Scientific Research Applications

Electrophilic Amination of Amino Acids

Jean-Christophe Hannachi et al. (2004) developed a general two-step preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids on a multigram scale. This method, which includes the efficient electrophilic amination of N-benzyl amino acids, could accommodate various functional groups found in amino acid side chains, leading to the preparation of cyclic derivatives from glutamic acid or aspartic acid (Hannachi, Vidal, Mulatier, & Collet, 2004).

Anti-acetylcholinesterase Activity

H. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Their study found that substituting the benzamide with a bulky moiety significantly increased activity, revealing potential therapeutic applications for disorders like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

In Vitro Oxidative Metabolism

Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying it was oxidized to various metabolites in vitro. This research highlights the importance of understanding the metabolic pathways of new therapeutic compounds to predict their behavior in human bodies (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antibacterial Study of N-substituted Derivatives

H. Khalid et al. (2016) undertook the synthesis of N-substituted derivatives of a compound similar to N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide, which were screened against Gram-negative and Gram-positive bacteria. The study showcases the potential antibacterial applications of such compounds, highlighting their moderate to significant activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

δ-Opioid Mechanisms for Analgesia and Locomotion

C. Nozaki et al. (2012) explored the δ-opioid agonists ADL5859 and ADL5747, revealing their good oral bioavailability and analgesic effects in rats. Their research provides insight into the opioid mechanisms for analgesia and locomotion, suggesting potential applications in chronic pain treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).

Calcium Channel Activator as Adjuvant

Tetsuya Saito et al. (2022) discovered that 2D216, a small molecule calcium channel activator, increases murine antigen-specific antibody responses when used as a co-adjuvant with lipopolysaccharide (LPS). This finding opens up new avenues for the development of fully synthetic adjuvants to enhance the efficacy of vaccines (Saito, Shukla, Sato-Kaneko, Sako, Hosoya, Yao, Lao, Messer, Pu, Chan, Chu, Cottam, Hayashi, Carson, & Corr, 2022).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKYHZOCTWVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

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